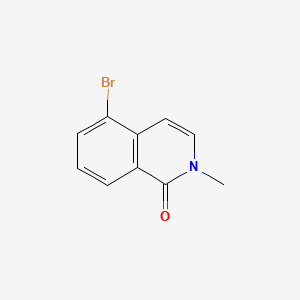

5-Bromo-2-methylisoquinolin-1(2H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBXWHELADABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methylisoquinolin 1 2h One

Nucleophilic Substitution Reactions Involving the Bromine Atom at C5

The bromine atom at the C5 position of the isoquinolinone ring is a key functional handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl bromide moiety of 5-bromo-2-methylisoquinolin-1(2H)-one serves as an excellent substrate for these transformations. nih.govmasterorganicchemistry.com

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction follows a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is noted for its mild conditions and tolerance of various functional groups. nih.gov While specific examples for this compound are not extensively documented in the provided search results, the successful Suzuki coupling of related bromo-heterocycles like 5-bromoindoles researchgate.net, 1-bromo-2-naphthoates rsc.org, and 2-bromo-5-(bromomethyl)thiophene (B1590285) nih.gov with various aryl boronic acids demonstrates the viability of this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions on Related Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 25-76% | nih.gov |

| 5,5′-dihalo-spiro-indolin-2′-one | (Het)aryl boronic acids | [Pd(PPh₃)₄] | K₃PO₄ | 1,4-dioxane | 68-79% | researchgate.net |

| 1-bromo-2-naphthoate | Naphthylboronic acid | Pd(OAc)₂ / PQXphos | K₃PO₄ | Toluene/H₂O | High | rsc.org |

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism includes oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org A base is required to regenerate the Pd(0) catalyst. libretexts.org The reaction exhibits high stereoselectivity, typically yielding the E-isomer of the product. organic-chemistry.org Notably, 5-bromoisoquinoline (B27571) has been successfully coupled with fluorous alkenes using a Pd(OAc)₂ catalyst, demonstrating the applicability of the Heck reaction to the isoquinoline (B145761) system. researchgate.net Furthermore, intramolecular Heck reactions have been employed to synthesize isoquinolinone derivatives from N-allyl-2-bromobenzamides, underscoring the utility of this reaction for building the core heterocyclic structure itself. connectjournals.com

Table 2: Example of Heck Reaction Conditions for a Related Substrate

| Substrate | Coupling Partner | Catalyst | Base / Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 5-bromoisoquinoline | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | NaOAc / n-Bu₄N⁺Br⁻ | DMF/THF | 120 °C | researchgate.net |

The Sonogashira coupling provides a method for the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org The reaction is highly effective for synthesizing arylalkynes and conjugated enynes. libretexts.org The successful Sonogashira coupling of the structurally similar 6-amino-5-bromoquinolin-2(1H)-ones with various terminal acetylenes highlights the potential for this reaction to be applied to this compound for the synthesis of 5-alkynyl derivatives. researchgate.net

Amination and Alkylation Reactions at C5

The bromine atom at C5 can be substituted with nitrogen nucleophiles through palladium-catalyzed amination reactions , most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgnih.gov The process generally uses a palladium precatalyst and a bulky biarylphosphine ligand with a strong base. nih.govresearchgate.net The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This methodology has been successfully applied to a wide range of nitrogen-containing heterocycles, including bromoimidazoles and bromopyrazoles, demonstrating its broad scope and functional group tolerance. nih.gov Given its success with other bromo-heterocycles, this method is a viable route for synthesizing 5-amino-substituted 2-methylisoquinolin-1(2H)-ones. nih.govresearchgate.net

Direct C5-alkylation, apart from cross-coupling methods, is less commonly described. However, cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are themselves effective methods for introducing alkyl, vinyl, and aryl substituents at the C5 position. nih.govresearchgate.net

Reactions Involving the Isoquinolinone Core

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The regioselectivity of such reactions on the this compound ring is governed by the combined electronic effects of the existing substituents.

The benzenoid ring of the isoquinolinone system is subject to EAS reactions such as nitration, sulfonation, and halogenation. lumenlearning.commasterorganicchemistry.com The directing effects are as follows:

Bromo Group (at C5): This is an ortho-, para-directing but deactivating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

Carbonyl Group (at C1) and Lactam System: The amide functionality is part of a fused ring system. The carbonyl group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C6 and C8 relative to the carbonyl's influence on the benzenoid ring). The nitrogen atom's lone pair participates in resonance within the lactam, which activates the heterocyclic ring but has a more complex influence on the fused benzenoid ring.

Considering the structure, the C5-bromo group deactivates the ring. The powerful deactivating effect of the C1-carbonyl group would likely direct incoming electrophiles to the C7 position, which is meta to the carbonyl's influence and ortho to the bromo group. The C6 position is ortho to the bromo group and para to the carbonyl's influence, making it another potential, though likely less favored, site. Predicting the precise outcome would require experimental investigation, as the combined effects can be complex.

Reactions at the Carbonyl Group (C1)

The lactam carbonyl group at the C1 position exhibits reactivity characteristic of amides. msu.edu Nucleophilic addition to the carbonyl carbon is a primary reaction pathway. masterorganicchemistry.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group. msu.edu Unlike the reduction of aldehydes and ketones, the reduction of a lactam like this compound would typically lead to the corresponding amine, in this case, 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group. msu.edu However, with amides, this reaction can be complex and may not lead to a stable tertiary alcohol as it does with ketones. The initial tetrahedral intermediate can collapse, potentially leading to ring-opening or other rearrangements depending on the reaction conditions.

Conversion to 1-Chloroisoquinoline (B32320) Derivatives: The carbonyl oxygen can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). thieme-connect.de This converts the isoquinolin-1(2H)-one scaffold into a more reactive 1-chloroisoquinoline derivative, which can then undergo further nucleophilic substitution reactions at the C1 position. thieme-connect.de

Reactivity at the N2-Methyl Group

The N-methyl group in this compound is generally unreactive. The methyl C-H bonds are not acidic and require extremely strong bases for deprotonation. The nitrogen atom of the lactam is significantly less nucleophilic and basic compared to the nitrogen in an amine or a simple heterocycle like isoquinoline, due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. mdpi.com Therefore, reactions such as quaternization at the N2 position are not readily observed under standard conditions. While methyl groups can influence molecular conformation and lipophilicity, direct chemical transformation of the N2-methyl group itself is not a common reactive pathway for this compound. nih.gov

Mechanistic Studies of Key Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which is amenable to various cross-coupling reactions. Mechanistic investigations into these transformations provide valuable insights into the reaction pathways and the factors governing efficiency and selectivity.

Catalytic Systems and Ligand Effects in this compound Functionalization

The functionalization of the C-Br bond in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of the palladium catalyst, and particularly the ancillary ligand, has a profound impact on the reaction's efficiency, scope, and tolerance to functional groups.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The ligand plays a crucial role in each of these steps. Electron-rich and bulky ligands are known to facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step. libretexts.org

Systematic studies on the coupling of various aryl halides have established a general reactivity trend where the C-I bond is more reactive than C-Br, which in turn is more reactive than C-Cl. nih.gov This trend is attributed to the decreasing bond dissociation energy down the group. The C-Br bond in this compound is sufficiently reactive for effective participation in Suzuki-Miyaura coupling reactions.

The following table summarizes typical components of catalytic systems used in the Suzuki-Miyaura coupling of related bromo-heterocyclic compounds, which can serve as a starting point for the optimization of reactions involving this compound.

| Component | Examples | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, PCy₃, dppf, SPhos, XPhos | Stabilizes the Pd catalyst, influences reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and influences reaction rate. |

The development of bifunctional ligands has also emerged as a key strategy in palladium-catalyzed C-H activation reactions, a complementary approach for functionalizing heterocyclic systems. nih.gov These ligands can participate directly in the C-H cleavage step, accelerating the reaction and enabling milder conditions. nih.gov While not yet explicitly applied to this compound, these advanced catalytic systems hold promise for its future functionalization.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methylisoquinolin 1 2h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR) spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromo-2-methylisoquinolin-1(2H)-one, one would expect to see distinct signals for the aromatic protons on the isoquinoline (B145761) ring system and a singlet for the N-methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating effect of the nitrogen atom. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of these protons.

¹³C NMR (Carbon-13 NMR) spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the N-methyl carbon, and the carbons of the aromatic rings. The chemical shifts of the aromatic carbons would be particularly informative for confirming the position of the bromine substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a prediction based on general principles of NMR spectroscopy, as experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 (s) | ~35 |

| C₃-H | ~6.5 (d) | ~105 |

| C₄-H | ~7.2 (d) | ~128 |

| C₆-H | ~7.8 (d) | ~125 |

| C₇-H | ~7.5 (t) | ~130 |

| C₈-H | ~8.0 (d) | ~120 |

| C₁=O | - | ~162 |

| C₄a | - | ~138 |

| C₅ | - | ~118 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing key information to piece together the entire molecular structure and confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of the methyl group, carbon monoxide, and the bromine atom, providing further confirmation of the structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment |

|---|---|

| 237/239 | [M]⁺ |

| 222/224 | [M - CH₃]⁺ |

| 209/211 | [M - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1650 | C=O (amide carbonyl) stretching |

| ~1600, ~1480 | C=C aromatic ring stretching |

| ~3050 | C-H aromatic stretching |

| ~2950 | C-H aliphatic (methyl) stretching |

| ~750-850 | C-H aromatic out-of-plane bending |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The UV-Vis spectrum of this compound, with its extended aromatic system, would be expected to show absorption maxima (λ_max) in the ultraviolet region, likely corresponding to π→π* transitions. The exact positions of these absorptions would be influenced by the substituents on the isoquinoline ring.

Computational and Theoretical Studies of 5 Bromo 2 Methylisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Indices

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and various spectroscopic parameters. researchgate.net For 5-Bromo-2-methylisoquinolin-1(2H)-one, DFT would be employed to optimize the molecular geometry to its lowest energy state and to calculate fundamental electronic properties and reactivity descriptors. scirp.org

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org These orbitals are termed the "frontier" orbitals as they are at the outer edge of the molecule's electrons. youtube.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive, whereas a larger gap implies higher kinetic stability. scirp.org FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO to predict its reactive behavior. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital | Description | Chemical Property Indicated |

| HOMO | Highest Occupied Molecular Orbital | Nucleophilicity / Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the molecule's surface, which is invaluable for predicting its reactivity and intermolecular interactions. mdpi.comchemrxiv.org

The MEP map displays regions of varying electrostatic potential:

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. researchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-poor regions, providing a guide to its molecular recognition and interaction patterns. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule like this compound, this would involve systematic or stochastic searches of the potential energy surface to locate energy minima.

Molecular Dynamics (MD) simulations build upon this by modeling the physical movements of atoms and molecules over time. MD simulations provide detailed information on the dynamic behavior of the compound, including its conformational flexibility and interactions with its environment, such as solvent molecules or biological receptors. nih.gov In studies of related quinazolinone and thiazoloquinolinone derivatives, MD simulations have been used to analyze the stability of ligand-protein complexes and identify key interactions, such as hydrogen bonds, that are crucial for binding. nih.govresearchgate.net Such simulations for this compound could reveal its dynamic behavior and preferred interaction modes in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in drug design for predicting the activity of new, unsynthesized molecules. japsonline.com

For the broader class of isoquinoline (B145761) and isoquinolinone derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been applied. nih.gov These models correlate the biological activity of compounds with their 3D properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

The robustness and predictive power of a QSAR model are assessed using statistical parameters. Key metrics include:

r² (Coefficient of Determination) : Measures how well the model fits the training data.

q² (Cross-validated r²) : Measures the internal predictive ability of the model.

R²_pred (External r²) : Measures the model's ability to predict the activity of an external test set of compounds.

Studies on related quinazolinone and pyrimido-isoquinolin-quinone derivatives have yielded statistically robust models, demonstrating the utility of QSAR in this chemical class. nih.govnih.gov

Table 2: Statistical Parameters from a 3D-QSAR Study on Pyrimido-Isoquinolin-Quinone Derivatives nih.gov

| Model | q² | r² | Components (N) |

| CoMFA | 0.660 | 0.938 | 5 |

| CoMSIA | 0.596 | 0.895 | 5 |

These models help identify which structural features are critical for enhancing biological activity, thereby guiding the synthesis of more potent derivatives. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. researchgate.netfrontiersin.org These theoretical predictions are highly valuable for interpreting experimental spectra and confirming molecular structures. researchgate.net

For a molecule like this compound, DFT calculations can predict:

Vibrational Frequencies : Theoretical Infrared (IR) and Raman spectra can be calculated. The computed frequencies are often scaled to correct for systematic errors, and the results are compared with experimental spectra to assign vibrational modes. researchgate.net Studies on related quinoline (B57606) and quinolinedione derivatives have shown good agreement between experimental and calculated spectra. scirp.orgmdpi.com

NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the compound and its derivatives. nih.gov This comparison is crucial for confirming that the synthesized molecule corresponds to the target structure. mdpi.com

Electronic Spectra : Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov

These computational spectroscopic analyses serve as a powerful complement to experimental characterization, providing a deeper understanding of the molecule's structure and properties.

Biological Activities and Medicinal Chemistry Applications of 5 Bromo 2 Methylisoquinolin 1 2h One

Biological Evaluation in Relevant Assays

Research into the broader family of isoquinoline (B145761) alkaloids and their derivatives has unveiled a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. nih.gov While direct experimental data for 5-Bromo-2-methylisoquinolin-1(2H)-one is sparse, the evaluation of structurally similar compounds in various assays provides insight into its potential therapeutic applications.

Potential as an Antimicrobial Agent

Although specific antimicrobial assays for this compound are not detailed in the public domain, the isoquinoline and quinoline (B57606) frameworks are known to be present in many compounds with antimicrobial properties. For instance, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives demonstrated potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most effective compounds from this series, compound 27, exhibited a minimum inhibitory concentration (MIC) value of 0.031 μg/ml against MRSA. nih.gov Furthermore, studies on spiro-quinoline derivatives have shown that the presence of a nitro group can enhance antimicrobial effects against bacteria like E. faecalis and S. aureus. nih.gov These findings suggest that halogenated quinoline-like structures can be a promising basis for the development of new antibacterial agents.

Antioxidant Properties

Direct antioxidant profiling for this compound has not been reported. However, related heterocyclic structures have been investigated for these properties. For example, a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), and its metal complexes were screened for their antioxidant activity. researchgate.netresearchgate.net This indicates that the broader class of brominated heterocyclic compounds is of interest for its potential to counteract oxidative stress, though the specific contribution of the this compound structure itself remains to be determined.

Cytotoxic Effects and Anticancer Potential

The anticancer potential of isoquinolinone scaffolds is an area of active research. While data for this compound is not available, related structures have shown significant cytotoxic activity. For example, certain 6-bromoquinazoline (B49647) derivatives have been evaluated for their antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.gov One derivative, compound 8a, was found to be the most potent in this series, with IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. nih.gov Similarly, a new set of 2-aminobenzo[de]isoquinoline-1,3-diones showed promising cytotoxicity against HCT-116, MCF-7, and Hep-G2 cancer cell lines, with some compounds exhibiting IC₅₀ values ranging from 1.3 to 8.3 μg/mL. mdpi.com Methoxy phenylsulfonyl benzo researchgate.netnih.govimidazo[2,1-a]isoquinolinone has also demonstrated significant anti-tumor potential against MCG-803 cell lines with an IC₅₀ of 4 μM. nih.gov These examples underscore the potential of the isoquinolinone skeleton as a basis for novel anticancer agents.

Table 1: Cytotoxic Activity of Related Heterocyclic Compounds This table presents data for compounds structurally related to this compound to illustrate the potential of the general scaffold. Data for the subject compound itself is not available.

| Compound Class | Specific Compound | Cell Line | IC₅₀ Value |

|---|---|---|---|

| 6-Bromoquinazoline Derivative | Compound 8a | MCF-7 | 15.85 ± 3.32 µM |

| 6-Bromoquinazoline Derivative | Compound 8a | SW480 | 17.85 ± 0.92 µM |

| 2-Aminobenzo[de]isoquinoline-1,3-dione | Compound 14 | HCT-116 | 1.3-8.3 µg/mL (range for most active compounds) |

| Benzimidazo[2,1-a]isoquinolinone | Methoxy phenylsulfonyl derivative | MCG-803 | 4 µM |

Enzyme Inhibition Studies (e.g., specific enzymes involved in metabolic pathways)

The isoquinolin-1(2H)-one scaffold is a key feature of poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for tumors with BRCA mutations. nih.gov PARP inhibitors function by blocking a key DNA repair pathway, leading to cell death in cancer cells that are already deficient in other repair mechanisms like homologous recombination. nih.gov While it has not been confirmed whether this compound itself acts as a PARP inhibitor, its core structure is foundational to this class of therapeutic agents. Additionally, related brominated quinoline derivatives have shown inhibitory activity against other enzymes; for example, certain 9-bromo-substituted indolizinoquinoline-diones strongly inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Although specific SAR studies centered on this compound are not available, general principles from related heterocyclic compounds can provide valuable insights.

Impact of Bromine Substitution on Biological Activity

The introduction of a halogen atom, such as bromine, into a biologically active molecule is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. Studies on quinazoline-based anticancer agents have noted that the presence of a halogen at certain positions can improve cytotoxic effects. nih.gov In a study of 6-bromoquinazoline derivatives, however, it was observed that while the compounds were active, there were no significant differences in cytotoxicity between derivatives bearing bromo, chloro, or nitro groups on the phenyl ring. nih.gov

The bromine atom's size and lipophilicity can influence how a molecule fits into a biological target's binding site and its ability to cross cell membranes. For instance, the synthesis of pharmacologically active compounds often uses 5-bromoisoquinoline (B27571) as a key building block, highlighting the strategic importance of this substitution pattern for creating new therapeutic agents. orgsyn.org

Scientific Exploration of this compound Remains Limited

The isoquinolinone nucleus is a key structural feature in a variety of biologically active molecules, including some that act as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. mdpi.comnih.gov PARP inhibitors function by blocking DNA repair mechanisms in cancer cells, leading to cell death, a concept known as synthetic lethality, particularly effective in tumors with existing DNA repair deficiencies like BRCA1/2 mutations. mdpi.comnih.gov However, direct studies linking this compound to PARP inhibition or any other specific biological target are not prominent in the current body of scientific literature.

Similarly, while the substitution pattern on the isoquinolinone ring, including the presence and position of a bromine atom and an N-methyl group, is critical for determining the specific biological target and potency of a compound, a detailed analysis for this compound is not documented. Research on related structures suggests that such modifications can significantly influence how the molecule interacts with its biological targets. bldpharm.comnih.gov

Due to the absence of specific research on this compound, a detailed discussion on its molecular docking, drug-likeness analysis, and specific future directions in drug discovery cannot be provided at this time. While general principles of medicinal chemistry suggest potential avenues for exploration based on the isoquinolinone scaffold, any such discussion regarding this specific compound would be speculative without direct experimental evidence and published research.

Further investigation into the synthesis and biological evaluation of this compound is required to elucidate its potential therapeutic applications and to understand the precise role of its structural features in biological systems.

Applications of 5 Bromo 2 Methylisoquinolin 1 2h One As a Building Block in Organic Synthesis

Synthesis of Complex Polycyclic Heterocyclic Systems

The construction of complex polycyclic heterocyclic systems is a significant endeavor in organic chemistry, often leading to the discovery of compounds with unique biological and physical properties. 5-Bromo-2-methylisoquinolin-1(2H)-one is an ideal precursor for such syntheses, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netmdpi.com In these reactions, the bromine atom can be coupled with a variety of boronic acids or their derivatives, leading to the formation of a new carbon-carbon bond and the extension of the heterocyclic framework.

For instance, the coupling of 5-bromo-substituted heterocycles with aryl or heteroaryl boronic acids has been successfully employed to create larger, more complex ring systems. researchgate.net This methodology allows for the regioselective formation of new bonds, which is crucial in the multi-step synthesis of elaborate molecules. The isoquinolinone core provides a rigid and planar structure that can be further elaborated upon, leading to novel polycyclic aromatic or heteroaromatic compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Heterocycles

| Bromo-Heterocycle | Coupling Partner | Catalyst | Product Type | Potential Application |

|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | C-5 heteroarylated indazole | Pharmaceutical intermediates |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | 5-aryl-2-methylpyridin-3-amine | Biologically active molecules |

This table presents examples of similar bromo-heterocycles undergoing Suzuki coupling, illustrating the potential synthetic routes for this compound.

Derivatization to Access Novel Bioactive Compounds

The isoquinolinone moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic drugs. The ability to derivatize this compound at the 5-position allows for the systematic exploration of the chemical space around this privileged scaffold, a common strategy in drug discovery.

The introduction of various functional groups through cross-coupling reactions can significantly modulate the biological activity of the parent molecule. For example, the synthesis of novel benzohydrazide (B10538) derivatives containing a bromo-substituent has led to compounds with analgesic and antiproliferative activities. nih.gov Similarly, the derivatization of other bromo-heterocycles has yielded molecules with antithrombotic and haemolytic properties. nih.gov These examples highlight the potential of using this compound as a starting point for the development of new therapeutic agents. The modification of the isoquinolinone core by introducing different substituents can influence its interaction with biological targets, potentially leading to the discovery of potent and selective bioactive compounds. cymitquimica.com

Use in Materials Science (e.g., electronic or optical properties)

The field of materials science is constantly in search of new organic molecules with tailored electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The extended π-conjugated system of the isoquinolinone core suggests that derivatives of this compound could exhibit interesting photophysical properties.

The bromine atom provides a convenient site for the introduction of chromophoric or fluorophoric units via cross-coupling reactions. This approach has been used to synthesize novel fluorescein (B123965) derivatives with pH-dependent fluorescence, where a bromine-containing intermediate was key for further functionalization. mdpi.com The ability to tune the electronic properties by introducing different aromatic or heteroaromatic groups at the 5-position could lead to the development of new materials with specific absorption and emission characteristics. While detailed studies on the material properties of this compound derivatives are not yet widely reported, the foundational structure holds promise for the creation of novel functional organic materials. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-1-ethyl-1H-indazole |

| N-Boc-2-pyrroleboronic acid |

| 5-bromo-2-methylpyridin-3-amine |

| 2-bromo-5-(bromomethyl)thiophene (B1590285) |

| 5-bromo-4′,5′-bis(dimethylamino)fluorescein |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-Bromo-2-methylisoquinolin-1(2H)-one

The current body of scientific literature and commercial availability indicates that this compound is primarily regarded as a chemical building block or synthetic intermediate. Its presence is noted in the catalogs of numerous chemical suppliers, highlighting its accessibility for research and development purposes. echemi.commyskinrecipes.combldpharm.comsigmaaldrich.comarctomsci.com The compound belongs to the isoquinoline (B145761) class of heterocyclic compounds, a scaffold known for its prevalence in biologically active molecules and pharmaceuticals. bldpharm.com

Research involving the broader class of isoquinolones points to significant interest in their potential as therapeutic agents. For instance, related 4-arylated 2-methylisoquinolin-1(2H)-one structures have been investigated as Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of solid tumors. acs.org Furthermore, bromoisoquinoline derivatives are recognized as key intermediates in the synthesis of various pharmaceutical compounds, with the bromine atom serving as a versatile handle for further chemical modification. google.com The synthesis of the parent compound, 5-bromoisoquinoline (B27571), is well-documented, providing a basis for the preparation of derivatives like this compound. google.comchemicalbook.comorgsyn.org However, specific, in-depth studies focusing exclusively on the biological or pharmacological properties of this compound itself are not prominent in the current research landscape. Its utility is largely inferred from its role in the synthesis of more complex, biologically evaluated molecules. nih.govmdpi.com

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the established importance of the isoquinoline nucleus in medicinal chemistry, there are considerable knowledge gaps concerning this compound. The most significant voids in the current understanding include:

Biological Activity Profile: There is a notable lack of comprehensive screening data for the intrinsic biological activities of this compound. Its potential as an anticancer, antimicrobial, anti-inflammatory, or neuroactive agent remains largely unexplored. While related compounds show promise, dedicated studies on this specific molecule are absent. nih.govnih.gov

Mechanism of Action: Without a defined biological activity, the mechanism of action is entirely unknown. Research is needed to identify potential cellular targets, such as kinases, enzymes, or receptors, with which the compound might interact.

Spectroscopic and Physicochemical Characterization: While basic identifiers like CAS number and molecular formula are available, detailed and publicly accessible spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) from peer-reviewed studies are scarce. echemi.comdocbrown.infomdpi.com Comprehensive data would be invaluable for unambiguous identification and quality control in future synthetic applications.

Structure-Activity Relationship (SAR) Studies: The compound represents a foundational structure from which SAR studies could be launched. The bromine atom at the 5-position and the methyl group at the 2-position are prime sites for chemical modification to explore how structural changes impact biological activity.

Prognosis for the Compound's Role in Advancing Chemical and Biological Sciences

The future of this compound in the chemical and biological sciences appears promising, contingent on focused research efforts to address the aforementioned knowledge gaps. The prognosis can be summarized in the following key areas:

Medicinal Chemistry: The compound is a valuable starting point for the development of novel therapeutic agents. The bromine atom is particularly advantageous, enabling a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce diverse substituents and generate libraries of new chemical entities for high-throughput screening. orgsyn.org This positions it as a key intermediate for discovering next-generation inhibitors, potentially targeting kinases or other enzymes implicated in disease.

Chemical Biology: As a relatively simple, functionalized heterocycle, it could be developed into a chemical probe to investigate biological pathways. By attaching fluorescent tags or affinity labels, it could be used to identify and study novel protein targets.

Materials Science: The isoquinoline core has been explored in the context of organic light-emitting diodes (OLEDs) and other functional materials. bldpharm.com The specific substitution pattern of this compound could be exploited in the design of new organic materials with unique photophysical properties.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-methylisoquinolin-1(2H)-one, and how can spectroscopic techniques validate its purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized isoquinolinone scaffold. Key steps include regioselective bromination at the 5-position and methylation at the 2-position. Post-synthesis, validate purity using and NMR (e.g., referencing chemical shifts in CDCl at 24.8°C as demonstrated for structurally similar compounds ). Pair this with HPLC-MS to confirm molecular weight and detect impurities. For intermediates, monitor reaction progress via TLC with UV visualization.

Q. How can researchers ensure structural stability during storage, and what analytical methods detect degradation?

- Methodological Answer : Store the compound at 0–6°C in anhydrous conditions to prevent hydrolysis or oxidation . Periodically analyze stability using accelerated degradation studies (e.g., exposure to heat, light, or humidity). Characterize degradation products via LC-MS/MS and compare fragmentation patterns to the parent compound. FT-IR can identify functional group alterations, such as carbonyl oxidation.

Q. What solvent systems are compatible with this compound in reactivity studies?

- Methodological Answer : Use aprotic solvents like DCM, THF, or DMF for reactions involving nucleophilic substitutions or cross-couplings. Avoid protic solvents (e.g., MeOH, HO) if the compound’s lactam group is reactive. Solubility tests via UV-Vis spectroscopy in varying polarity solvents (hexane to DMSO) can guide experimental design. Reference solvent compatibility tables for similar isoquinolinone derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for functionalizing this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition states and activation energies for proposed reactions (e.g., Suzuki-Miyaura coupling at the bromine site). Use software like Gaussian or ORCA to model electronic effects of substituents on reactivity. Pair computational predictions with high-throughput screening (HTS) to validate optimal catalysts, as demonstrated in reaction design frameworks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm the lactam carbonyl’s connectivity. If X-ray crystallography is feasible, compare experimental crystal structures with computational predictions (e.g., Mercury software). Discrepancies in shifts may require revisiting solvent effects or dynamic processes .

Q. How can factorial design improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Apply a Taguchi orthogonal array to test variables (temperature, catalyst loading, reaction time). For instance, optimize Pd-catalyzed cross-couplings by varying Pd(OAc) (0.5–5 mol%) and ligand ratios. Use ANOVA to identify significant factors. Reference case studies in membrane separation technologies for parameter optimization .

Q. What advanced functionalization strategies enable diversification of the isoquinolinone core?

- Methodological Answer : Explore photoredox catalysis for C–H functionalization at the 3- or 4-positions. Use Ir(ppy) or Ru(bpy) under blue LED light to generate radicals. Alternatively, employ directed ortho-metalation (DoM) with TMPZnCl·LiCl to install substituents. Monitor regioselectivity via in-situ IR spectroscopy .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all parameters (e.g., stirring rate, drying time for solvents) using electronic lab notebooks (ELNs) with version control. Share raw NMR and MS data in open-access repositories. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Use chemical software like ChemAxon or Dotmatics for reaction pathway tracking .

Q. What statistical methods address batch-to-batch variability in yield?

- Methodological Answer : Perform a Grubbs’ test to identify outliers in yield data. Use multivariate regression to correlate variability with factors like humidity or reagent lot numbers. Implement control charts (Shewhart charts) for real-time monitoring of critical steps (e.g., bromination efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.